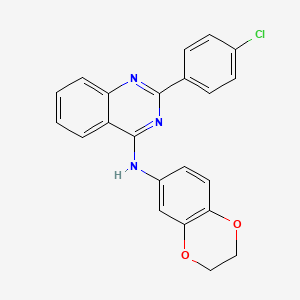
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-clorofenil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)quinazolin-4-amina es un compuesto orgánico sintético que pertenece a la clase de moléculas de quinazolina. Este compuesto se caracteriza por la presencia de un núcleo de quinazolina, un grupo 4-clorofenilo y una porción de 2,3-dihidro-1,4-benzodioxina. Ha despertado interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-clorofenil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)quinazolin-4-amina típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del núcleo de quinazolina: El núcleo de quinazolina se puede sintetizar mediante la ciclización de precursores apropiados, como derivados del ácido antranílico, con formamida o sus equivalentes en condiciones ácidas o básicas.
Introducción del grupo 4-clorofenilo: El grupo 4-clorofenilo se puede introducir mediante una reacción de sustitución aromática nucleófila, donde un derivado de quinazolina adecuado reacciona con haluros de 4-clorofenilo en presencia de una base.
Unión de la porción de 2,3-dihidro-1,4-benzodioxina: Este paso implica la reacción del compuesto intermedio con un derivado de 2,3-dihidro-1,4-benzodioxina, a menudo a través de una reacción de acoplamiento facilitada por catalizadores como paladio o cobre.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de benzodioxina, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinazolina o al grupo clorofenilo, lo que potencialmente produce derivados de amina o hidroquinona.
Sustitución: El compuesto puede participar en varias reacciones de sustitución, como sustituciones nucleofílicas o electrófilas, especialmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio, borohidruro de sodio o hidrogenación catalítica.
Sustitución: Los reactivos como los haluros, los nucleófilos o los electrófilos en presencia de bases o ácidos se utilizan comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
2-(4-clorofenil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)quinazolin-4-amina se ha explorado para diversas aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto tiene potencial como sonda bioquímica para estudiar las interacciones enzimáticas y las vías celulares.
Medicina: Estudios preliminares sugieren que puede tener propiedades farmacológicas, como actividades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción de 2-(4-clorofenil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)quinazolin-4-amina no se comprende completamente, pero se cree que implica interacciones con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos biológicos observados. Por ejemplo, puede inhibir ciertas cinasas o enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-clorofenil)quinazolin-4-amina: Carece de la porción de benzodioxina, pero comparte el núcleo de quinazolina y el grupo clorofenilo.
N-(2,3-dihidro-1,4-benzodioxin-6-il)quinazolin-4-amina: Carece del grupo clorofenilo, pero conserva el núcleo de quinazolina y la porción de benzodioxina.
Derivados de 4-aminoquinazolina: Una amplia clase de compuestos con varios sustituyentes en el núcleo de quinazolina.
Unicidad
La singularidad de 2-(4-clorofenil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)quinazolin-4-amina radica en su combinación específica de grupos funcionales, que puede conferir actividades biológicas y reactividad química distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C22H16ClN3O2 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-7-5-14(6-8-15)21-25-18-4-2-1-3-17(18)22(26-21)24-16-9-10-19-20(13-16)28-12-11-27-19/h1-10,13H,11-12H2,(H,24,25,26) |
Clave InChI |
ZZGURSTYKQCGMD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11636954.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636962.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-7-methyl-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11636967.png)
![ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636973.png)
![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
![1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)
![(5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11636992.png)
![methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637006.png)
![diethyl [2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazinylidene]propanedioate](/img/structure/B11637009.png)
![6-Chloro-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11637014.png)
![{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B11637016.png)

